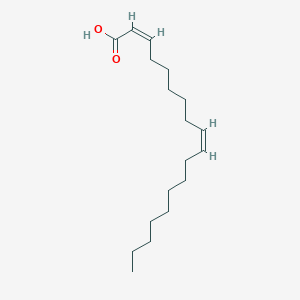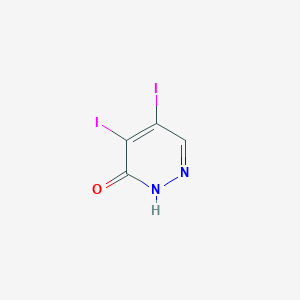
4,5-Diiodopyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diiodopyridazin-3(2H)-one is a heterocyclic organic compound containing iodine atoms and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diiodopyridazin-3(2H)-one typically involves the iodination of pyridazinone derivatives. A common method might include:
Starting Material: Pyridazin-3(2H)-one.
Iodination: Using iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis process, ensuring efficient and cost-effective production. This might involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Diiodopyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield azido or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5-Diiodopyridazin-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of iodine.
4,5-Dibromopyridazin-3(2H)-one: Contains bromine atoms instead of iodine.
4,5-Difluoropyridazin-3(2H)-one: Contains fluorine atoms instead of iodine.
Uniqueness
4,5-Diiodopyridazin-3(2H)-one is unique due to the presence of iodine atoms, which can influence its reactivity, biological activity, and physical properties. Iodine atoms are larger and more polarizable than other halogens, potentially leading to different interactions and effects.
Properties
CAS No. |
847026-46-4 |
|---|---|
Molecular Formula |
C4H2I2N2O |
Molecular Weight |
347.88 g/mol |
IUPAC Name |
4,5-diiodo-1H-pyridazin-6-one |
InChI |
InChI=1S/C4H2I2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) |
InChI Key |
UNBXOAJHGTYEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)C(=C1I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


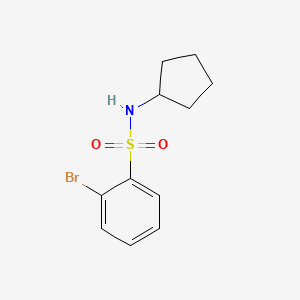
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13360681.png)
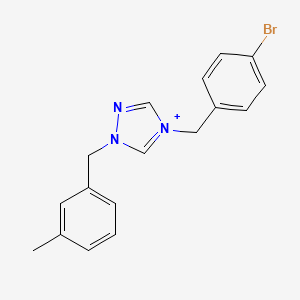
![4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide](/img/structure/B13360703.png)
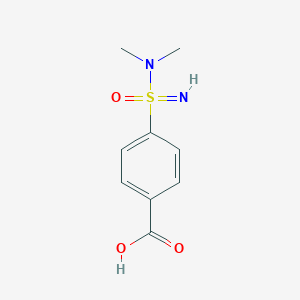
![N-(5-chloropyridin-2-yl)-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13360710.png)
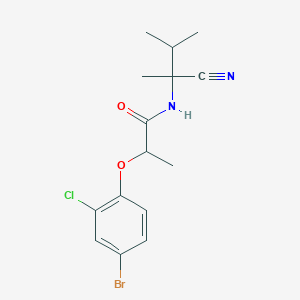
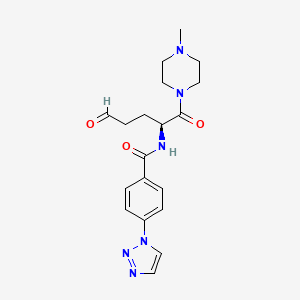

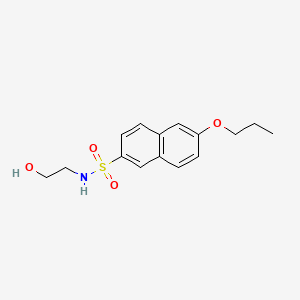
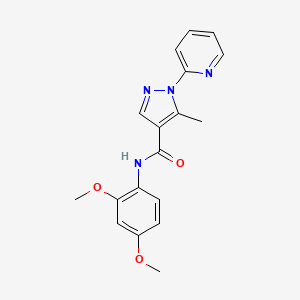
![2-({[1-(4-Methoxyphenyl)ethyl]amino}carbonyl)terephthalic acid](/img/structure/B13360751.png)

